Evidence Item 1: Antiproliferative Activity in HeLa Cells — Target Compound vs. In-Class Baseline
The target compound (CAS 898763-77-4) was identified as one of only three active compounds out of six tested in a PubChem-deposited antiproliferative screen against human HeLa cervical carcinoma cells (48 h incubation, WST-8 assay), and one of only two with activity ≤ 1 µM [1]. This places the compound in the top 33% of tested compounds within this assay panel. The remaining three tested compounds were inactive, confirming that antiproliferative potency within this chemotype is not uniform and depends on specific substitution patterns.
| Evidence Dimension | Antiproliferative activity against human HeLa cells (WST-8 assay, 48 h) |
|---|---|
| Target Compound Data | Active; activity ≤ 1 µM (one of two compounds achieving this threshold out of six tested) |
| Comparator Or Baseline | In-class baseline: 3 of 6 tested compounds inactive; 1 additional compound active but > 1 µM |
| Quantified Difference | Target compound active (≤ 1 µM) vs. 50% (3/6) inactive; 2/6 (33%) achieving ≤ 1 µM threshold |
| Conditions | Human HeLa cells, 48 h incubation, WST-8 cell viability assay (PubChem BioAssay, NCBI) |
Why This Matters
This identifies the target compound as one of the most potent members within the tested panel, providing a quantitative filter for prioritization when selecting among closely related benzophenone analogs for antiproliferative screening cascades.
- [1] PubChem BioAssay Summary. Antiproliferative activity against human HeLa cells incubated for 48 hrs by WST-8 assay: 3 Active, 1 Activity ≤ 1 µM, 6 Tested. NCBI, accessed 2026. View Source
